Chloroisocyanuric acid

Descripción general

Descripción

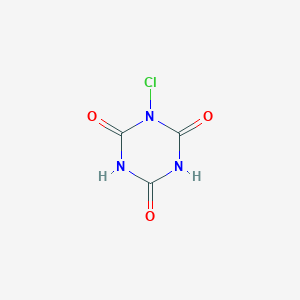

Chloroisocyanuric acid is an organic compound with the formula C₃H₂ClN₃O₃. It is a derivative of cyanuric acid, where chlorine atoms replace some of the hydrogen atoms. This compound is widely used as a disinfectant, bleaching agent, and a reagent in organic synthesis. It is known for its strong chlorine odor and is often found in tablet or granule form for both domestic and industrial use .

Métodos De Preparación

Chloroisocyanuric acid is typically prepared from cyanuric acid through a reaction with chlorine gas and trisodium cyanurate. The process involves chlorinating cyanuric acid with calcium carbonate as an acid-binding agent under the action of a metal ion masking agent and a dispersant to generate dithis compound. This intermediate is then mixed with a base to obtain metal dithis compound, which is further reacted with chlorine under low temperature and acidic conditions to produce this compound .

Análisis De Reacciones Químicas

Chloroisocyanuric acid undergoes various types of chemical reactions, including:

Oxidation: It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.

Substitution: It serves as a halogenating reagent, converting primary and secondary alcohols into α-chloro aldehydes and α-chloro ketones.

Aplicaciones Científicas De Investigación

Chloroisocyanuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for oxidation and halogenation reactions.

Biology: It is employed in the disinfection of laboratory equipment and surfaces to prevent contamination.

Medicine: It is used in the formulation of disinfectants for medical facilities.

Mecanismo De Acción

The mechanism of action of chloroisocyanuric acid involves the release of chlorine when it comes into contact with water. This chlorine acts as a strong oxidizing agent, disrupting the cellular processes of microorganisms, leading to their inactivation and death. The molecular targets include the cell membrane and intracellular enzymes, which are oxidized and rendered non-functional .

Comparación Con Compuestos Similares

Chloroisocyanuric acid is often compared with other similar compounds such as:

Dithis compound: This compound also serves as a disinfectant and bleaching agent but has two chlorine atoms instead of three.

Trithis compound: It is another derivative with three chlorine atoms and is used similarly in disinfection and bleaching.

Cyanuric chloride: This compound is used in the synthesis of herbicides and dyes but does not have the same disinfectant properties.

This compound is unique in its balance of stability and reactivity, making it a versatile compound for various applications.

Actividad Biológica

Chloroisocyanuric acid, particularly in its dichloro form (DCA), is widely recognized for its applications as a disinfectant and sanitizer. This compound exhibits significant biological activity, primarily due to its ability to release chlorine when dissolved in water. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against pathogens, and safety considerations based on diverse research findings.

This compound is a chlorinated derivative of cyanuric acid, with the chemical formula . It acts as an oxidizing agent, releasing hypochlorous acid (HOCl) upon hydrolysis in water. This process is critical for its antimicrobial properties, as HOCl is known for its effectiveness against a wide range of microorganisms, including bacteria, viruses, and fungi.

Mechanism of Action:

- Oxidation: The primary mechanism involves the oxidation of cellular components in microbes, leading to cell lysis and death.

- Chlorine Release: Upon dissolution, DCA dissociates to release free chlorine, which is the active antimicrobial agent responsible for its disinfectant properties .

Efficacy Against Microorganisms

This compound has been extensively studied for its antimicrobial efficacy. Its effectiveness varies depending on concentration, contact time, and the type of microorganism.

Case Studies and Research Findings

-

Water Treatment Applications:

A study highlighted the use of this compound in drinking water disinfection. It demonstrated that DCA effectively reduced microbial load in water samples, achieving compliance with health standards for potable water . -

Swimming Pool Sanitization:

Research indicated that DCA maintains chlorine levels longer than traditional chlorine sources due to its stabilizing properties. This results in prolonged antimicrobial activity in swimming pool environments . -

Cutaneous Effects:

A recent study investigated the effects of trithis compound (TCIC) on skin exposed to UV radiation. Findings suggested that TCIC may exacerbate UV-induced inflammation, indicating potential implications for public health regarding its use in recreational water settings .

Safety and Toxicology

While this compound is effective as a disinfectant, safety assessments are crucial due to potential toxicity:

- Toxicity Levels: The acceptable daily intake (ADI) established by JECFA is 0–2.0 mg/kg body weight for dithis compound based on long-term studies .

- Toxicological Studies: Studies have shown no significant adverse effects at low doses (up to 154 mg/kg body weight), but higher doses may lead to necrosis and other health issues .

Propiedades

IUPAC Name |

1-chloro-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOUZVKYLHALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156627 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-78-8 | |

| Record name | Chloroisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroisocyanuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ9C7M45BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.